molecular formula C18H22N2O3S2 B4519708 N-(3-methylbenzyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide

N-(3-methylbenzyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide

Cat. No.: B4519708
M. Wt: 378.5 g/mol
InChI Key: CAXNKZDJSUGUIF-UHFFFAOYSA-N
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Description

N-(3-methylbenzyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C18H22N2O3S2 and its molecular weight is 378.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.10718492 g/mol and the complexity rating of the compound is 561. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

N-(3-methylbenzyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide has been synthesized using various chemical methods, demonstrating its versatility and potential for further modification and application in medicinal chemistry. For example, the solid phase synthesis technique has been utilized for the synthesis of similar compounds, providing insights into their crystal structure through single-crystal X-ray diffraction. Such structural analyses contribute to our understanding of molecular interactions and properties, critical for drug design and development (Juntao Luo & Wenqiang Huang, 2004).

Pharmaceutical Research

The compound's derivatives have been explored for their therapeutic potentials, such as in the development of growth hormone secretagogues, demonstrating the compound's utility in creating novel drugs with specific biological activities (X. Qin, 2002). Additionally, its structural analogs have shown significant anti-acetylcholinesterase activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's (H. Sugimoto et al., 1990).

Anticonvulsant Activity

Derivatives based on 2-piperidinecarboxylic acid, a structural component of this compound, have been synthesized and evaluated for their anticonvulsant activities. These studies are crucial for developing new treatments for epilepsy and related seizure disorders, highlighting the compound's relevance in neurological research (B. Ho, A. Crider, & J. Stables, 2001).

Gastrointestinal Motility Enhancement

Research on piperidine derivatives, related to this compound, has identified compounds that can act as selective serotonin 4 receptor agonists, offering potential as novel prokinetic agents. These findings are significant for treating gastrointestinal motility disorders, further demonstrating the broad therapeutic potential of compounds related to this compound (S. Sonda et al., 2004).

Properties

IUPAC Name

N-[(3-methylphenyl)methyl]-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c1-14-5-2-6-15(11-14)12-19-18(21)16-7-3-9-20(13-16)25(22,23)17-8-4-10-24-17/h2,4-6,8,10-11,16H,3,7,9,12-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAXNKZDJSUGUIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.